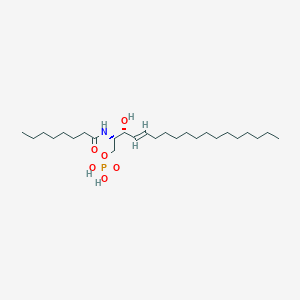

C-8 Ceramide-1-phosphate

描述

属性

IUPAC Name |

[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)/b21-19+/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSNYUXSRXINIP-WRBRXSDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the function of C-8 Ceramide-1-phosphate in cell signaling?

An In-depth Technical Guide to the Function of C-8 Ceramide-1-Phosphate in Cell Signaling

Introduction

Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid metabolite that stands in stark contrast to its precursor, ceramide. While ceramide is widely recognized for its roles in promoting cell cycle arrest, apoptosis, and senescence, C1P exerts opposing effects, fostering cell proliferation and survival.[1][2][3][4] This dynamic balance between ceramide and C1P, often termed the "sphingolipid rheostat," is a crucial determinant of cell fate.[5][6] C1P is synthesized from ceramide through the action of ceramide kinase (CerK).[1][4][7]

Due to the poor water solubility of natural long-chain ceramides, researchers frequently utilize more soluble short-chain, cell-permeable analogs, such as this compound (N-octanoylsphingosine-1-phosphate), to investigate its intracellular functions.[1] This document provides a comprehensive overview of the multifaceted roles of C1P in cellular signaling, with a focus on its pro-survival, inflammatory, and mitogenic functions.

Core Functions of Ceramide-1-Phosphate in Cell Signaling

C1P acts as a pivotal second messenger, regulating a multitude of cellular processes. Its functions can be broadly categorized into promoting cell survival and proliferation, mediating inflammation, and stimulating cell migration. These actions are executed through direct interaction with protein targets and the modulation of complex signaling cascades.

Pro-survival and Anti-apoptotic Signaling

A primary and well-documented function of C1P is the potent inhibition of apoptosis.[1][2] This pro-survival role is achieved through several distinct mechanisms that collectively suppress pro-death signals and activate survival pathways.

-

Inhibition of Ceramide Production: C1P directly antagonizes the generation of its pro-apoptotic precursor, ceramide. It has been shown to inhibit the activity of two key enzymes responsible for ceramide synthesis:

-

Acid Sphingomyelinase (A-SMase): In bone marrow-derived macrophages (BMDMs), C1P prevents apoptosis by directly inhibiting A-SMase, thereby reducing the generation of ceramide from sphingomyelin.[8][9]

-

Serine Palmitoyltransferase (SPT): In alveolar macrophages, C1P blocks apoptosis by inhibiting SPT, the rate-limiting enzyme in the de novo ceramide synthesis pathway.[10][11]

-

-

Activation of Pro-Survival Kinase Pathways: C1P actively promotes cell survival by stimulating the Phosphatidylinositol 3-kinase (PI3-K)/Protein Kinase B (Akt) pathway.[7][9][12] Activation of Akt leads to the downstream activation of the transcription factor NF-κB.[1][7][9] NF-κB, in turn, upregulates the expression of anti-apoptotic proteins such as Bcl-XL, providing a direct mechanism for C1P-mediated cell survival.[1][7][9]

Inflammatory Response Regulation

C1P is a key mediator of inflammatory processes, primarily through its direct and potent activation of group IVA cytosolic phospholipase A2 (cPLA2α).[3][7][13] This enzyme is responsible for the initial, rate-limiting step in eicosanoid biosynthesis—the release of arachidonic acid (AA) from membrane phospholipids.[7][13]

-

Direct Activation of cPLA2α: C1P directly binds to the C2 domain (also known as the CaLB domain) of cPLA2α.[14][15] This interaction is crucial for the translocation of cPLA2α from the cytosol to intracellular membranes (like the Golgi apparatus and perinuclear regions) in response to inflammatory stimuli and increased intracellular calcium.[14][15] The binding of C1P significantly lowers the calcium concentration required for cPLA2α activation, sensitizing the enzyme to calcium signals.[14]

-

Eicosanoid Production: Once activated, cPLA2α releases arachidonic acid, which is then metabolized into various pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes.[1][16] This places the CerK/C1P axis at the heart of inflammatory signaling.

-

Dual Role in Inflammation: While initially described as pro-inflammatory, emerging evidence suggests C1P can have anti-inflammatory effects depending on the cell type and context, highlighting its complex role in regulating inflammation.[17][18][19]

Cell Proliferation and Growth

C1P is a mitogenic agent for various cell types, including fibroblasts and macrophages.[7][13] Its growth-promoting effects are mediated by the activation of several signaling pathways essential for cell cycle progression and proliferation.

-

MAPK and PI3-K/Akt Pathways: The mitogenic effects of C1P involve the stimulation of the MEK/ERK1-2 and JNK pathways, which are members of the mitogen-activated protein kinase (MAPK) family.[1][7] Concurrently, C1P activates the PI3-K/Akt/mTOR pathway, a central regulator of cell growth.[11][20]

-

PKCα Activation: In macrophages, C1P induces the translocation of Protein Kinase C-alpha (PKCα) from the cytosol to the cell membrane, an event required for its mitogenic effect.[9]

Cell Migration

Exogenously applied C1P has been shown to be a potent chemoattractant, particularly for macrophages.[1][7][14] Unlike its intracellular roles in survival and inflammation, this function appears to be mediated by a specific, low-affinity G-protein coupled receptor on the plasma membrane.[3][7][13] This suggests a dual capacity for C1P, acting as both an intracellular second messenger and an extracellular ligand to stimulate chemotaxis.[7][13]

Quantitative Data

The following tables summarize key quantitative data related to the function of this compound and its natural analogs in cell signaling.

| Parameter | Target/Process | Value | Cell Type/System | Citation |

| Binding Affinity (Kd) | C1P Receptor | ~7.8 µM | Raw 264.7 Macrophages | [7] |

| EC50 (Calcium) | cPLA2α Activation (Control) | 191 nM | In Vitro | [14] |

| EC50 (Calcium) | cPLA2α Activation (+C1P) | 31 nM | In Vitro | [14] |

| Effective Concentration | cPLA2α Translocation | 2.5 µM | A549 Cells | [14] |

| Effective Concentration | Glial Cell Migration | 10 µM (C8-C1P) | Glial Cells | [21] |

Table 1: Quantitative parameters of C1P interaction and effects.

| Cellular Response | C1P Analog | Concentration | Cell Type | Citation |

| Inhibition of Apoptosis | Cer-1-P | Not specified | Bone Marrow-Derived Macrophages | [8] |

| AA Release | C1P | 30 µM | L929 Cells | [22] |

| Synergistic AA Release | C1P (+Ionomycin) | 10 µM | L929 Cells | [22] |

| Macrophage Migration | C1P | Exogenous application | Raw 264.7 Macrophages | [1][7] |

Table 2: Effective concentrations of C1P in various cellular assays.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to elucidate the function of C1P.

Protocol 1: cPLA2α Translocation Assay

This assay visualizes the movement of cPLA2α from the cytosol to intracellular membranes upon cell stimulation, a key step in its activation.

-

Cell Culture: Culture A549 human lung carcinoma cells (or other suitable cell lines) on glass coverslips in appropriate growth medium until they reach 50-70% confluency.

-

Transfection (Optional): For enhanced visualization, cells can be transiently transfected with a plasmid encoding a fluorescently-tagged cPLA2α (e.g., GFP-cPLA2α).

-

Cell Treatment: Replace the growth medium with a serum-free medium. Add this compound (e.g., at a final concentration of 2.5 µM) to the cells.[14] A vehicle control (the solvent used to dissolve C8-C1P) should be run in parallel.

-

Fixation and Permeabilization: After a defined incubation period (e.g., 5-15 minutes), wash the cells with phosphate-buffered saline (PBS), fix with 4% paraformaldehyde, and permeabilize with a detergent like 0.1% Triton X-100.

-

Immunofluorescence Staining: If not using a fluorescently-tagged protein, incubate the cells with a primary antibody specific for cPLA2α, followed by a fluorescently-labeled secondary antibody. A co-stain for a Golgi or perinuclear marker can be used to confirm the location of translocation.

-

Microscopy: Mount the coverslips onto microscope slides and visualize the subcellular localization of cPLA2α using fluorescence or confocal microscopy. Translocation is identified by a shift from a diffuse cytosolic pattern to a concentrated signal at the Golgi and/or perinuclear region.[14]

Protocol 2: In Vitro cPLA2α Activity Assay (Arachidonic Acid Release)

This assay directly measures the enzymatic activity of cPLA2α and how it is modulated by C1P.

-

Substrate Preparation: Prepare vesicles containing a radiolabeled phospholipid substrate, such as 1-stearoyl-2-[¹⁴C]arachidonyl-phosphatidylcholine.

-

Enzyme and Lipid Preparation: Purify recombinant cPLA2α. Prepare this compound vesicles by sonication in a buffer.

-

Reaction Mixture: In a reaction tube, combine the purified cPLA2α enzyme with the radiolabeled substrate vesicles in a suitable reaction buffer containing varying concentrations of free Ca²⁺.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding this compound to the mixture. Run parallel reactions without C1P as a control.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 10 minutes).

-

Termination and Extraction: Stop the reaction by adding a lipid extraction solvent system (e.g., Dole's reagent). Extract the lipids.

-

Analysis: Separate the released [¹⁴C]arachidonic acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of radioactivity in the arachidonic acid spot using a phosphorimager or scintillation counting to determine the enzyme's activity.

Protocol 3: Macrophage Migration (Chemotaxis) Assay

This protocol assesses the ability of exogenous C1P to act as a chemoattractant for macrophages.

-

Cell Preparation: Culture RAW 264.7 macrophages in standard medium. On the day of the assay, harvest the cells and resuspend them in serum-free medium.

-

Transwell Setup: Use a Transwell chamber system with a porous polycarbonate membrane (e.g., 8 µm pores) separating the upper and lower chambers.

-

Loading Chambers: In the lower chamber, add serum-free medium containing various concentrations of this compound. Add medium with vehicle alone to control wells.

-

Cell Seeding: Add the macrophage cell suspension to the upper chamber of each well.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow migration (e.g., 4-6 hours).

-

Analysis:

-

Remove the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix the cells that have migrated to the underside of the membrane with methanol.

-

Stain the migrated cells with a dye such as Crystal Violet or DAPI.

-

Count the number of migrated cells in several microscopic fields for each well. The results are expressed as the number of migrated cells per field or as a percentage of the control.

-

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involving this compound.

References

- 1. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide and ceramide 1-phosphate in health and disease. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ceramide and ceramide 1-phosphate in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - ProQuest [proquest.com]

- 6. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Ceramide-1-phosphate blocks apoptosis through inhibition of acid sphingomyelinase in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ceramide 1-phosphate inhibits serine palmitoyltransferase and blocks apoptosis in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ceramide 1-phosphate is a direct activator of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ceramide 1-Phosphate Is Required for the Translocation of Group IVA Cytosolic Phospholipase A2 and Prostaglandin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling | Semantic Scholar [semanticscholar.org]

- 17. Control of inflammatory responses by ceramide, sphingosine 1-phosphate and ceramide 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regulation of cell migration and inflammation by ceramide 1-phosphate [agris.fao.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Ceramide-1-phosphate activates cytosolic phospholipase A2alpha directly and by PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C-8 Ceramide-1-Phosphate: Synthesis, Metabolism, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical signaling molecule in a myriad of cellular processes, often acting antagonistically to the pro-apoptotic functions of its precursor, ceramide. The short-chain analog, N-octanoyl-sphingosine-1-phosphate (C-8 Ceramide-1-Phosphate or C8-C1P), is a valuable tool for investigating the multifaceted roles of C1P due to its cell permeability and biological activity. This technical guide provides a comprehensive overview of the synthesis and metabolic pathways of C8-C1P, details its involvement in key signaling cascades, presents available quantitative data, and outlines relevant experimental protocols. This document is intended to serve as a resource for researchers in academia and industry engaged in the study of sphingolipid biology and its therapeutic implications.

Introduction to this compound

Ceramide-1-phosphate is the phosphorylated form of ceramide, a central molecule in sphingolipid metabolism. While ceramide is widely recognized for its role in inducing cell cycle arrest and apoptosis, C1P promotes cell proliferation, survival, and inflammation.[1] The balance between ceramide and C1P levels is crucial for maintaining cellular homeostasis, and a shift in this equilibrium can lead to pathological conditions.[1]

Short-chain ceramide analogs, such as C8-ceramide, are frequently used in research as they are more water-soluble than their long-chain counterparts.[2] C8-C1P, the phosphorylated derivative of C8-ceramide, is a potent bioactive lipid that can be exogenously applied to cells to mimic the effects of endogenous C1P. It has been shown to influence a range of cellular functions, including macrophage migration, inflammatory responses, and cell survival.[3][4]

Synthesis and Metabolic Pathway of this compound

The synthesis of C8-C1P in a cellular context primarily involves the enzymatic phosphorylation of C8-ceramide by ceramide kinase (CerK). The metabolic fate of C8-C1P is governed by the action of lipid phosphate (B84403) phosphatases (LPPs), which dephosphorylate it back to C8-ceramide.

Anabolic Pathway: Synthesis via Ceramide Kinase (CerK)

The sole enzyme identified to catalyze the synthesis of C1P in mammalian cells is Ceramide Kinase (CerK).[2][5] CerK transfers the gamma-phosphate from ATP to the 1-hydroxyl group of ceramide.[6] Human CerK (hCERK) is a 537-amino acid protein that exhibits specificity for the D-erythro isomer of ceramides.[6][7] While it can phosphorylate various ceramides, it shows a preference for those with acyl chain lengths of C6, C8, and C16.[6]

Catabolic Pathway: Degradation by Lipid Phosphate Phosphatases (LPPs)

C1P can be dephosphorylated back to ceramide by the action of lipid phosphate phosphatases (LPPs).[2] These enzymes are also responsible for the dephosphorylation of other lipid phosphates like sphingosine-1-phosphate and lysophosphatidic acid. The interconversion of ceramide and C1P by CerK and LPPs acts as a molecular switch that can dictate the cell's fate towards either apoptosis or survival.[1]

Quantitative Data

The following tables summarize the available quantitative data for C8-C1P and related molecules. It is important to note that specific kinetic parameters for mammalian CerK with C8-ceramide as a substrate and precise endogenous cellular concentrations of C8-C1P are not extensively documented in the literature.

Table 1: Enzyme Kinetics of Ceramide Kinase

| Enzyme Source | Substrate | Km | Vmax | Reference |

| Human CerK | Natural Ceramide | 187 µM | Not specified | |

| Human CerK | ATP | 32 µM | Not specified | |

| Caulobacter crescentus CerK | NBD-C6-ceramide | 19.2 ± 5.5 µM | 2586.29 ± 231.99 pmol/min/mg | Not specified in provided text |

| Caulobacter crescentus CerK | ATP | 0.29 ± 0.07 mM | 10067.57 ± 996.85 pmol/min/mg | Not specified in provided text |

Table 2: Cellular Concentrations of Ceramide-1-Phosphate

| Cell Type | Condition | C1P Concentration | Reference |

| Mammalian Cells | Basal | ~6 pmol / 10^6 cells | Not specified in provided text |

| Macrophages | Apoptotic | Substantially decreased | [2] |

Table 3: Biological Effects of Exogenous this compound

| Cell Type | Assay | C8-C1P Concentration | Effect | Reference |

| Human CD14+ Monocytes | Transwell Migration | 1 µM | Significantly increased migration | [4] |

| Human CD14+ Monocytes (LPS-challenged) | Flow Cytometry | 1-20 µM | Decreased expression of CD80 and CD44 | Not specified in provided text |

| J774 Macrophages | TNFα Production (LPS 1 ng/mL) | Not specified | Inhibition | [4] |

| J774 Macrophages | TNFα Production (LPS 100 ng/mL) | Not specified | No inhibition | [4] |

| Human CD14+ Monocytes | Apoptosis (serum deprivation) | 20 µM | Significantly reduced early apoptosis | [4] |

Key Signaling Pathways Involving this compound

C8-C1P, acting as a signaling molecule, influences several downstream pathways that regulate cell fate and function.

Pro-survival Signaling

Exogenous C8-C1P has been shown to promote cell survival by activating pro-survival signaling cascades. In human monocytes, C8-C1P induces the upregulation of the anti-apoptotic protein BCL-2 and the activation of the ERK 1/2 signaling pathway.[4] This counteracts the pro-apoptotic effects of ceramide and other cellular stressors.

Regulation of Inflammation

C8-C1P exhibits immunomodulatory properties by influencing inflammatory responses. In LPS-challenged monocytes, C8-C1P can restrain the expression of inflammatory activation markers.[4] Interestingly, the effect of C8-C1P on cytokine production can be context-dependent, inhibiting TNFα at low LPS concentrations but not at higher concentrations.[4]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying C8-C1P.

Ceramide Kinase Activity Assay

This protocol is adapted from methods used for measuring CerK activity.

Objective: To measure the in vitro activity of ceramide kinase using C8-ceramide as a substrate.

Materials:

-

Recombinant human CerK

-

C8-ceramide

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM MOPS, pH 7.2, 1 mM DTT, 10 mM MgCl₂, 1 mM EGTA)

-

Cardiolipin and octylglucoside (for substrate solubilization)

-

TLC plates (Silica Gel 60)

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a reaction mixture containing the assay buffer, solubilized C8-ceramide, and recombinant CerK.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by adding a chloroform (B151607)/methanol mixture.

-

Extract the lipids by adding chloroform and a salt solution (e.g., KCl) and centrifuging to separate the phases.

-

Spot the organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system (e.g., chloroform/methanol/acetic acid).

-

Visualize the radiolabeled C8-C1P using autoradiography or a phosphorimager.

-

Quantify the amount of C8-C1P formed by scraping the corresponding spot from the TLC plate and measuring the radioactivity using a scintillation counter.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipids, including C8-C1P, from biological samples.

Objective: To quantify the levels of C8-C1P in cell or tissue extracts.

Materials:

-

Biological sample (cells or tissue)

-

Internal standard (e.g., C17:0-C1P)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

LC-MS/MS system equipped with a suitable column (e.g., C8 or C18)

Procedure:

-

Homogenize the biological sample in the presence of the internal standard.

-

Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

-

Dry the lipid extract under a stream of nitrogen and reconstitute it in a solvent compatible with the LC mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a suitable gradient elution on a reverse-phase column.

-

Detect and quantify C8-C1P using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor and product ion transitions for C8-C1P and the internal standard.

-

Calculate the concentration of C8-C1P in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.

Conclusion

This compound is an indispensable tool for elucidating the complex biology of C1P. Its synthesis is catalyzed by ceramide kinase, and its degradation is mediated by lipid phosphate phosphatases, with the balance between these activities serving as a critical determinant of cell fate. While quantitative data on the kinetics of C8-C1P metabolism and its endogenous levels are still emerging, the profound effects of exogenous C8-C1P on cell survival, migration, and inflammation underscore its significance as a signaling molecule. The experimental protocols outlined in this guide provide a framework for further investigation into the multifaceted roles of C8-C1P, which holds promise for the development of novel therapeutic strategies targeting sphingolipid metabolism in various diseases.

References

- 1. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthetic phospholipid C8-C1P determines pro-angiogenic and pro-reparative features in human macrophages restraining the proinflammatory M1-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ceramide kinase - Wikipedia [en.wikipedia.org]

- 6. Further characterization of mammalian ceramide kinase: substrate delivery and (stereo)specificity, tissue distribution, and subcellular localization studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biological Role of C-8 Ceramide-1-Phosphate in Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, has emerged as a critical regulator of macrophage functions. This technical guide provides an in-depth exploration of the biological roles of a short-chain synthetic analog, C-8 Ceramide-1-Phosphate (C8-C1P), in macrophages. We delve into its influence on key cellular processes including inflammation, apoptosis, and signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and therapeutic development.

Introduction

Macrophages, highly plastic cells of the innate immune system, play a pivotal role in tissue homeostasis, inflammation, and host defense.[1][2] Their functional phenotype can be broadly categorized into the pro-inflammatory M1 and the anti-inflammatory M2 subtypes. The balance between these activation states is crucial, and its dysregulation is implicated in numerous diseases. Sphingolipids, once considered mere structural components of cell membranes, are now recognized as key signaling molecules that modulate macrophage behavior. Ceramide-1-phosphate (C1P), generated from the phosphorylation of ceramide by ceramide kinase (CerK), is a key player in this regulation.[3][4] This guide focuses on the synthetic, cell-permeable analog, this compound (C8-C1P), and its specific effects on macrophage biology.

C8-C1P Modulates Macrophage Inflammatory Responses

C8-C1P has demonstrated significant immunomodulatory effects on macrophages, primarily by restraining pro-inflammatory M1-like phenotypes and promoting a shift towards a pro-resolving M2-like state.[4][5]

Attenuation of Pro-inflammatory Markers and Cytokines

Treatment of human CD14+ monocytes with C8-C1P has been shown to decrease the expression of pro-inflammatory surface markers such as CD80, CD44, and HLA-DR in a concentration-dependent manner when challenged with lipopolysaccharide (LPS).[4] Furthermore, C8-C1P can dampen the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in LPS-stimulated monocytes.[4] Interestingly, this effect appears to be specific to IL-6, as the secretion of other pro-inflammatory cytokines like TNF-α and IL-1β is not significantly affected, suggesting that C8-C1P does not completely abrogate the macrophage's ability to respond to bacterial products.[4]

Promotion of an Anti-inflammatory and Pro-angiogenic Gene Program

Monocytes primed with C8-C1P and subsequently differentiated into macrophages (MDMs) exhibit an anti-inflammatory and pro-angiogenic gene expression profile. This includes the upregulation of genes such as PPARG, MERTK, and LXRA, which are associated with lipid metabolism and anti-inflammatory responses.[1]

Quantitative Data on C8-C1P's Effect on Macrophage Inflammatory Markers:

| Cell Type | Treatment | Concentration of C8-C1P | Duration | Effect | Reference(s) |

| Human CD14+ Monocytes | LPS (10 ng/mL) + C8-C1P | 1-20 µM | 24 hours | Decreased expression of CD80 and CD44 | [4] |

| Human CD14+ Monocytes | LPS (10 ng/mL) + C8-C1P | 1-20 µM | 48 hours | Decreased expression of CD80 and HLA-DR | [4] |

| Human CD14+ Monocytes | LPS (10 ng/mL) + C8-C1P | 20 µM | 24 hours | Decreased production of IL-6 | [4] |

| Human CD14+ Monocytes | LPS (10 ng/mL) + C8-C1P | 20 µM | 24 hours | No significant change in TNF-α and IL-1β production | [4] |

C8-C1P Regulates Macrophage Survival and Apoptosis

C8-C1P plays a crucial role in promoting macrophage survival by inhibiting apoptosis. This anti-apoptotic effect is mediated through the upregulation of key survival proteins and the activation of pro-survival signaling pathways.

Induction of Anti-Apoptotic Proteins

Treatment of human CD14+ monocytes with C8-C1P leads to a significant increase in the expression of the anti-apoptotic protein BCL-2.[4] This upregulation is a key mechanism by which C8-C1P prevents programmed cell death.

Activation of Pro-Survival Signaling Pathways

The anti-apoptotic effects of C8-C1P are linked to the activation of the Extracellular signal-regulated kinase (ERK) 1/2 and Protein Kinase B (Akt) signaling pathways, both of which are well-established mediators of cell survival.[4][6]

Quantitative Data on C8-C1P's Effect on Macrophage Apoptosis:

| Cell Type | Treatment | Concentration of C8-C1P | Duration | Effect | Reference(s) |

| Human CD14+ Monocytes | Serum deprivation | 20 µM | 24 hours | Significantly reduced percentage of early apoptotic cells | [4] |

| Human CD14+ Monocytes | - | 20 µM | 24 and 48 hours | Significant increase in BCL-2 expression | [4] |

| Human CD14+ Monocytes | - | 20 µM | 15 and 30 minutes | Significant increase in phosphorylated ERK1/2 | [4] |

Signaling Pathways Activated by C1P in Macrophages

C1P exerts its diverse biological effects by activating multiple intracellular signaling cascades. While the direct receptor for C1P is yet to be fully characterized, it is suggested to be a G-protein coupled receptor (GPCR).[7][8]

The PI3K/Akt and ERK1/2 Pathways

Upon binding to its putative receptor, C1P triggers the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[6][8] These pathways are central to regulating cell proliferation, survival, and migration.

The NF-κB Pathway

C1P also stimulates the activity of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory and immune responses.[7] The activation of NF-κB is crucial for C1P-stimulated macrophage migration.[7]

Signaling Pathway of Exogenous C1P in Macrophages

Caption: Exogenous C8-C1P signaling cascade in macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of C8-C1P on macrophages.

Macrophage Culture and Treatment with C8-C1P

Materials:

-

RAW 264.7 murine macrophage cell line (or primary human CD14+ monocytes)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (d18:1/8:0)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Culture RAW 264.7 macrophages in complete DMEM in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well) and allow them to adhere overnight.

-

Prepare a stock solution of C8-C1P in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and dilute to the desired working concentration in serum-free medium immediately before use.

-

For stimulation, replace the culture medium with fresh medium containing the desired concentration of C8-C1P (e.g., 1-20 µM).[4]

-

If co-stimulating with an inflammatory agent, add LPS (e.g., 10 ng/mL) to the culture medium along with C8-C1P.[4]

-

Incubate the cells for the desired time period (e.g., 15 minutes to 48 hours) depending on the endpoint being measured.

Experimental Workflow for C8-C1P Treatment of Macrophages

Caption: Workflow for C8-C1P treatment of macrophages.

Analysis of Apoptosis by Flow Cytometry

Materials:

-

FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)

-

Binding Buffer (provided with the kit)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells by gentle scraping and centrifugation (300 x g for 5 minutes).

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

-

Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Gate on the cell population based on forward and side scatter. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.

Western Blotting for Signaling Proteins (p-ERK, p-Akt)

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

After treatment with C8-C1P, place the culture plates on ice and wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer and collect the lysate.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein or a loading control.

Measurement of Cytokine Production by ELISA

Materials:

-

ELISA kits for specific cytokines (e.g., IL-6, TNF-α)

-

Microplate reader

Procedure:

-

After treating the macrophages with C8-C1P, collect the culture supernatant.

-

Centrifuge the supernatant to remove any cells or debris.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Adding the supernatant to wells pre-coated with a capture antibody. b. Incubating to allow the cytokine to bind. c. Washing the wells. d. Adding a detection antibody. e. Incubating and washing. f. Adding a substrate to produce a colorimetric signal. g. Stopping the reaction.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentration based on a standard curve.

Conclusion

This compound is a potent modulator of macrophage biology, exhibiting significant anti-inflammatory and pro-survival properties. Its ability to skew macrophages towards a resolving phenotype and inhibit apoptosis highlights its therapeutic potential for a range of inflammatory diseases and conditions where tissue repair is crucial. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the multifaceted roles of C8-C1P and harness its therapeutic promise. Further research is warranted to fully elucidate the identity of the C1P receptor and to explore the in vivo efficacy of C8-C1P in various disease models.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Exogenous ceramide-1-phosphate (C1P) and phospho-ceramide analogue-1 (PCERA-1) regulate key macrophage activities via distinct receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The synthetic phospholipid C8-C1P determines pro-angiogenic and pro-reparative features in human macrophages restraining the proinflammatory M1-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cjmb.org [cjmb.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to C-8 Ceramide-1-Phosphate as a Synthetic Analog of C1P

Introduction: The Role of Ceramide-1-Phosphate and its Synthetic Analogs

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid metabolite that plays a crucial role in a multitude of cellular processes.[1] Unlike its precursor, ceramide, which is often associated with pro-apoptotic and anti-proliferative signals, C1P promotes cell survival, growth, and inflammation.[2][3] It is synthesized from ceramide through the action of ceramide kinase (CerK).[2][4] C1P can act as an intracellular second messenger or as an extracellular ligand that stimulates a putative G protein-coupled receptor.[5][6]

Studying the precise functions of endogenous C1P can be challenging due to its complex metabolism and localization. Consequently, synthetic, cell-permeable analogs are invaluable tools for elucidating its biological roles. This compound (C8-C1P) is a short-chain analog of C1P. Its shorter N-acyl chain (octanoyl) compared to naturally occurring long-chain ceramides (B1148491) enhances its water solubility and ability to cross cell membranes, making it a powerful tool for investigating C1P-mediated signaling pathways in cell-based assays.[2] This guide provides a comprehensive overview of C8-C1P, its relationship to endogenous C1P signaling, experimental applications, and quantitative data derived from key studies.

C1P Metabolism and Core Signaling Pathways

To understand the function of C8-C1P, it is essential to first grasp the metabolic and signaling context of endogenous C1P.

2.1 C1P Biosynthesis and Transport

Ceramide, the precursor to C1P, is generated through three primary pathways: the de novo synthesis pathway in the endoplasmic reticulum (ER), the breakdown of sphingomyelin (B164518) by sphingomyelinases, and the salvage pathway that recycles sphingosine.[1] Ceramide is then transported from the ER to the Golgi apparatus by the ceramide transport protein (CERT).[5][7] In the Golgi, CerK phosphorylates ceramide to produce C1P.[1] Once synthesized, C1P can be transported to other organelles, such as the plasma membrane, by the ceramide-1-phosphate transfer protein (CPTP).[7][8]

Caption: C1P Biosynthesis and Transport Pathway.

2.2 Key Signaling Cascades

C1P is a pleiotropic signaling molecule that activates several key pathways to regulate cell fate.

-

Pro-survival and Proliferation: C1P is a potent mitogen that stimulates cell proliferation and inhibits apoptosis.[3] It achieves this by activating two major signaling cascades: the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway and the Mitogen-activated protein kinase (MAPK) pathway, specifically MEK/ERK1-2.[2][5][6][7] Activation of these pathways leads to the upregulation of transcription factors and proteins that drive cell cycle progression and suppress apoptotic machinery.[2]

-

Inflammation and Eicosanoid Production: C1P is a critical mediator of inflammatory responses.[5] It directly binds to and activates group IVA cytosolic phospholipase A₂ (cPLA₂α), the rate-limiting enzyme in the production of eicosanoids like prostaglandins (B1171923) and leukotrienes.[2][9][10] C1P functions to recruit cPLA₂α to intracellular membranes and allosterically enhances its catalytic activity.[2][5] This activation is specific to C1P with acyl chains of six carbons or longer.[2]

-

Cell Migration: Extracellular C1P acts as a chemoattractant for various cell types, including macrophages.[4][5] This effect is mediated through a putative Gi protein-coupled receptor, leading to the activation of downstream signaling pathways like PI3K/Akt and MEK/ERK, which are crucial for cell motility.[5][6]

Caption: Major Signaling Pathways Activated by C1P/C8-C1P.

Quantitative Data on C8-C1P Effects

The synthetic analog C8-C1P has been shown to effectively mimic endogenous C1P in various cellular assays. The following tables summarize quantitative data from studies using C8-C1P on human monocytes and macrophages.

Table 1: Effects of C8-C1P on Human Monocyte Viability and Signaling

| Parameter | Concentration | Incubation Time | Result | Citation |

|---|---|---|---|---|

| Early Apoptosis | 20 µM | 24 hours | Significant decrease in AnnV+ Zombie Violet- cells | [11] |

| BCL-2 Expression | 20 µM | 24 & 48 hours | Significant increase in anti-apoptotic BCL-2 protein | [11] |

| ERK1/2 Phosphorylation | 20 µM | 15 & 30 minutes | Significant increase in p-ERK1/2 levels | [11] |

| Chemotaxis | 1 µM | N/A | Acts as a chemoattractant for CD14+ monocytes |[11] |

Table 2: C8-C1P Modulation of Inflammatory Response in Human Monocytes

| Parameter | C8-C1P Pre-treatment | Challenge | Result | Citation |

|---|---|---|---|---|

| IL-6 Secretion | 20 µM | LPS | Significant reduction in IL-6 secretion | [11] |

| TNFα Secretion | 20 µM | LPS (100 ng/mL) | No significant inhibition of TNFα | [11] |

| Inflammatory Markers | 20 µM | LPS | Restrains the expression of HLA-DR, CD44, and CD80 |[11] |

Table 3: C8-C1P Effects on Macrophage Gene Expression and Function

| Parameter | Treatment | Result | Citation |

|---|---|---|---|

| Gene Expression | 1 µM or 20 µM C8-C1P | Skews differentiation towards a pro-resolutive phenotype with increased anti-inflammatory and pro-angiogenic gene expression | [11] |

| Angiogenesis | Secretome from C8-C1P treated macrophages | Increased pseudo-tubule formation of human endothelial cells |[11] |

Experimental Protocols Using C8-C1P

Detailed methodologies are crucial for reproducible research. The following protocols are based on established methods for handling C1P and its analogs.

4.1 Preparation of C8-C1P Stock Solution

This protocol is adapted from methods used for preparing natural C1P solutions.[12]

-

Objective: To prepare a clear, aqueous stock solution of C8-C1P for cell culture experiments.

-

Materials:

-

This compound (powder form)

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Probe sonicator

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Weigh the desired amount of C8-C1P powder in a sterile tube.

-

Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 1-5 mM).

-

Place the tube on ice to prevent overheating.

-

Sonicate the solution using a probe sonicator with short bursts (e.g., 10-15 seconds on, 30 seconds off).

-

Continue sonication until the solution is clear, indicating proper micelle formation.

-

Sterile-filter the solution if necessary, although sonication under sterile conditions is preferred.

-

Aliquot the stock solution into sterile tubes and store at -20°C or -80°C for long-term use.

-

4.2 Monocyte Chemotaxis (Transwell Migration) Assay

This protocol is based on the methodology used to demonstrate the chemoattractant properties of C8-C1P.[11]

-

Objective: To quantify the migration of monocytes towards a C8-C1P gradient.

-

Materials:

-

Transwell inserts (e.g., 5 µm pore size for monocytes)

-

24-well companion plates

-

Purified CD14+ human monocytes

-

Serum-free cell culture medium

-

C8-C1P stock solution

-

Calcein-AM or similar fluorescent dye for cell counting

-

-

Procedure:

-

Prepare the chemoattractant solution by diluting C8-C1P stock to the desired final concentration (e.g., 1 µM) in serum-free medium. Add this to the lower chambers of the 24-well plate.

-

Add medium without C8-C1P to control wells.

-

Resuspend purified monocytes in serum-free medium at a concentration of 1x106 cells/mL.

-

Add 100 µL of the cell suspension (1x105 cells) to the upper chamber of each Transwell insert.

-

Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours.

-

After incubation, carefully remove the Transwell inserts.

-

Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye like CyQuant or by pre-labeling cells with Calcein-AM and reading the fluorescence on a plate reader.

-

Calculate the migration index as the fold change in migrated cells in C8-C1P wells relative to control wells.

-

Caption: Experimental Workflow for a Transwell Migration Assay.

4.3 Western Blotting for ERK1/2 Activation

This protocol is a standard method to assess the activation of MAPK signaling pathways.[13]

-

Objective: To detect the increase in phosphorylated ERK1/2 in response to C8-C1P stimulation.

-

Materials:

-

Cultured cells (e.g., human monocytes, C2C12 myoblasts)

-

C8-C1P stock solution

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Standard Western blotting equipment

-

-

Procedure:

-

Plate cells and grow to desired confluency.

-

Serum-starve the cells for 4-16 hours to reduce basal signaling.

-

Stimulate cells with the desired concentration of C8-C1P (e.g., 20 µM) for short time points (e.g., 0, 5, 15, 30 minutes).

-

After stimulation, immediately wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

-

Quantify band intensity using densitometry software.

-

Conclusion

This compound is a critically important research tool that effectively mimics the biological activities of its endogenous counterpart, C1P. Its cell-permeable nature allows for the direct investigation of C1P-mediated signaling in a variety of cellular contexts. As demonstrated, C8-C1P has been instrumental in confirming the role of C1P in promoting cell survival, inflammation, and migration. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the complex biology of sphingolipids and leverage the C1P signaling axis for therapeutic intervention.

References

- 1. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Implication of Ceramide Kinase/C1P in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ceramide-1-phosphate transfer protein enhances lipid transport by disrupting hydrophobic lipid–membrane contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Sphingosine 1-phosphate and ceramide 1-phosphate: expanding roles in cell signaling | Semantic Scholar [semanticscholar.org]

- 10. The functional role of the cPLA2alpha/C1P interaction in sepsis resolution - Rhoderick Brown [grantome.com]

- 11. The synthetic phospholipid C8-C1P determines pro-angiogenic and pro-reparative features in human macrophages restraining the proinflammatory M1-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of the amount of Ceramide-1-Phosphate synthesized in differentiated human podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Discovery and initial characterization of short-chain C1P analogs

An In-depth Technical Guide to the Discovery and Initial Characterization of Short-Chain Ceramide-1-Phosphate (C1P) Analogs

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical signaling molecule in a variety of cellular processes. As the phosphorylated metabolite of ceramide, C1P often exhibits biological activities that are distinct from or even antagonistic to its precursor.[1] While ceramide is widely recognized for its roles in inducing apoptosis and inhibiting cell growth, C1P has been identified as a potent stimulator of cell proliferation and a key mediator of inflammatory responses.[1][2] Natural ceramides (B1148491) possess long N-acyl chains (typically C16 to C26), which makes them highly insoluble in aqueous media, posing challenges for experimental studies.[1] This has driven the development and characterization of short-chain, cell-permeable C1P analogs, which serve as invaluable tools for elucidating the complex signaling pathways governed by this lipid second messenger.

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial biological characterization of short-chain C1P analogs, with a focus on their effects on cell proliferation and inflammatory signaling. It is intended for researchers, scientists, and drug development professionals engaged in sphingolipid research and related fields.

Synthesis of Short-Chain C1P Analogs

The generation of C1P analogs for research purposes requires efficient and versatile synthetic strategies. A notable one-pot procedure allows for the synthesis of various C1P analogs with differing N-acyl substituents from a sphingosine-1-phosphate precursor.[3] This method enhances the solubility of the precursor and protects key functional groups, facilitating the attachment of various fatty acid chains to produce the desired C1P analogs.[3]

Experimental Protocol: One-Pot Synthesis of C1P Analogs[3]

-

Silylation: Sphingosine-1-phosphate is silylated in situ to increase its solubility and protect the 3-hydroxy functionality.

-

Acylation: The silylated intermediate is reacted with activated acid derivatives (e.g., short-chain fatty acids) in the presence of a non-nucleophilic base like diisopropylethylamine.

-

Deprotection and Purification: The silyl (B83357) protecting groups are cleaved, and the final C1P analog product is separated from reagents and by-products using medium-pressure chromatography on a reversed-phase material.

This streamlined process enables the efficient production of short-chain C1P analogs, such as N-acetylsphingosine-1-phosphate (C2-C1P) and N-octanoylsphingosine-1-phosphate (C8-C1P), which are crucial for biological investigation.

Initial Characterization: Biological Activities

Short-chain C1P analogs have been instrumental in uncovering the mitogenic and pro-inflammatory functions of C1P. Their cell-permeable nature allows for direct administration to cell cultures to study downstream signaling events.

Stimulation of DNA Synthesis and Cell Division

Early characterization revealed that short-chain C1P analogs are novel stimulators of cell proliferation. Studies in Rat-1 fibroblasts demonstrated that C2-C1P and C8-C1P potently induce DNA synthesis and cell division.[2][4] This mitogenic effect is specific, as it can be antagonized by the addition of cell-permeable short-chain ceramides (e.g., C2-ceramide), which can promote the conversion of the C1P analog back to its corresponding ceramide form.[2][4]

Interestingly, the signaling pathway for C1P-induced mitogenesis appears to be distinct from that of other lipid mediators like phosphatidate. At concentrations that stimulate DNA synthesis, C8-C1P did not inhibit adenylate cyclase or activate phospholipase D or mitogen-activated protein (MAP) kinases, highlighting a unique mechanism of action.[2][4]

| Analog | Concentration Range | Observed Effect | Cell Line |

| C2-Ceramide-1-Phosphate (C2-C1P) | 1-10 µM | Stimulated DNA synthesis and cell division.[2] | Rat-1 Fibroblasts |

| C8-Ceramide-1-Phosphate (C8-C1P) | 1-10 µM | Stimulated DNA synthesis and cell division.[2] | Rat-1 Fibroblasts |

Mediation of Inflammatory Signaling via cPLA2α

C1P is a critical mediator of the inflammatory response, primarily through its ability to directly bind and activate cytosolic phospholipase A2α (cPLA2α).[1] cPLA2α is the rate-limiting enzyme in the production of eicosanoids, a class of potent inflammatory signaling molecules including prostaglandins (B1171923) and leukotrienes.[5] The activation of cPLA2α by C1P stimulates the release of arachidonic acid from membrane phospholipids, which then serves as the substrate for downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[1][5] The use of short-chain C1P analogs has been fundamental in dissecting this pathway.

Key Signaling Pathways

The biological activities of C1P are rooted in its position within the broader sphingolipid metabolic network and its ability to activate specific downstream effector proteins.

C1P Biosynthesis and Metabolism

C1P is synthesized from ceramide through the action of a specific ceramide kinase (CerK).[1][6] This pathway is a key regulatory node, as it converts a pro-apoptotic lipid (ceramide) into a pro-survival and pro-inflammatory lipid (C1P). The levels of C1P are tightly controlled, and its synthesis is a critical step in mediating cellular responses to various stimuli.

Caption: C1P Biosynthesis Pathway.

C1P-Mediated Inflammatory Signaling

The activation of cPLA2α by C1P is a central event in inflammatory signaling. This interaction leads directly to the liberation of arachidonic acid, initiating the eicosanoid cascade. This pathway represents a potential target for anti-inflammatory drug development.

Caption: C1P Inflammatory Signaling Cascade.

Detailed Experimental Protocols

Protocol 1: DNA Synthesis Assay

This protocol is adapted from the methodology used to demonstrate the mitogenic effects of short-chain C1P analogs in Rat-1 fibroblasts.[2][4]

-

Cell Seeding: Plate Rat-1 fibroblasts in 24-well plates and grow to sub-confluence.

-

Serum Starvation: Render the cells quiescent by incubating them in a serum-free medium for 24-48 hours.

-

Stimulation: Add short-chain C1P analogs (e.g., C2-C1P or C8-C1P) to the wells at final concentrations ranging from 1-10 µM. Include appropriate vehicle controls.

-

Radiolabeling: After 18-20 hours of stimulation, add [³H]thymidine to each well and incubate for an additional 2-4 hours.

-

Harvesting and Measurement: Terminate the assay by washing the cells with cold phosphate-buffered saline (PBS), followed by precipitation with trichloroacetic acid (TCA). Lyse the cells and measure the incorporated radioactivity using a scintillation counter. Increased counts indicate enhanced DNA synthesis.

Protocol 2: In Vitro cPLA2α Activity Assay

This protocol describes a general method for measuring the direct effect of C1P analogs on cPLA2α activity.

-

Substrate Preparation: Prepare vesicles containing a fluorescently or radioactively labeled phospholipid substrate (e.g., arachidonyl thio-PC).

-

Enzyme and Activator: In a reaction buffer containing Ca²⁺, combine recombinant human cPLA2α with the C1P analog to be tested.

-

Initiation of Reaction: Add the substrate vesicles to the enzyme/activator mixture to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

-

Termination and Detection: Stop the reaction and measure the amount of released fatty acid. For fluorescent substrates, this can be measured using a spectrophotometer. For radiolabeled substrates, thin-layer chromatography (TLC) followed by autoradiography or scintillation counting can be used.

References

- 1. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Short-chain ceramide-1-phosphates are novel stimulators of DNA synthesis and cell division: antagonism by cell-permeable ceramides [pubmed.ncbi.nlm.nih.gov]

- 3. An efficient, one-pot synthesis of various ceramide 1-phosphates from sphingosine 1-phosphate. - OAK Open Access Archive [oak.novartis.com]

- 4. Short-chain ceramide-1-phosphates are novel stimulators of DNA synthesis and cell division: antagonism by cell-permeable ceramides. | Sigma-Aldrich [sigmaaldrich.com]

- 5. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

C-8 Ceramide-1-phosphate's role in pro-angiogenic and pro-reparative processes

An In-Depth Technical Guide to C-8 Ceramide-1-Phosphate's Role in Pro-Angiogenic and Pro-Reparative Processes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid, synthesized from the phosphorylation of ceramide by the enzyme ceramide kinase (CerK)[1][2][3]. It stands in contrast to its precursor, ceramide, which is often associated with anti-proliferative and pro-apoptotic signals[3][4][5]. C1P, conversely, exhibits mitogenic and pro-survival properties[3][4][5]. It functions as both an intracellular second messenger and an extracellular signaling molecule, regulating a variety of cellular processes including proliferation, inflammation, and migration[1][2][4][6].

This compound (C8-C1P) is a synthetic, short-chain analog of the natural long-chain C1P. Its shorter acyl chain confers greater water solubility, making it a valuable tool for experimental research[3][4]. Recent studies have highlighted the potent role of C8-C1P in promoting processes critical for tissue regeneration, namely angiogenesis (the formation of new blood vessels) and tissue repair. This guide provides a comprehensive technical overview of the mechanisms, signaling pathways, and experimental evidence supporting the pro-angiogenic and pro-reparative functions of C8-C1P.

Pro-Angiogenic Role of this compound

C8-C1P promotes angiogenesis through both direct and indirect mechanisms, primarily by enhancing the survival and function of endothelial cells and by modulating the secretome of immune cells like macrophages.

Direct Effects on Endothelial Cells

While C8-C1P does not appear to directly induce the proliferation of endothelial cells, it significantly enhances their survival. In human coronary artery endothelial cells (HCAEC), 1 µmol/L C8-C1P attenuated apoptosis induced by serum deprivation and enhanced the anti-apoptotic effects of Vascular Endothelial Growth Factor (VEGF)[7]. This pro-survival effect is crucial for maintaining the integrity of nascent blood vessels during tissue formation.

Indirect Pro-Angiogenic Mechanisms

A significant portion of C8-C1P's pro-angiogenic activity is mediated by its influence on macrophages. C8-C1P primes human monocytes to differentiate into pro-resolutive and pro-angiogenic macrophages[8]. The secretome from these C8-C1P-primed macrophages significantly increases the formation of pseudo-tubules by human endothelial-colony-forming cells (ECFCs) in vitro, a key indicator of angiogenic potential[8][9]. This suggests that C8-C1P-treated macrophages release a cocktail of pro-angiogenic factors that stimulate endothelial cells[8]. The synthetic C8-C1P has been reported to be more powerful than the natural C16-C1P in enhancing these angiogenic properties[8].

Quantitative Data: Pro-Angiogenic Effects

| Parameter Assessed | Cell Type | C8-C1P Concentration | Key Result | Reference |

| Cell Survival (Apoptosis) | Human Coronary Artery Endothelial Cells (HCAEC) | 1 µmol/L | Attenuated serum deprivation-induced apoptosis (measured by caspase 3/7 activity). | [7] |

| Cell Proliferation | Human Coronary Artery Endothelial Cells (HCAEC) | 1 µmol/L | Did not enhance VEGF-induced proliferation. | [7] |

| In Vitro Tube Formation | Human Endothelial-Colony-Forming Cells (ECFCs) | 20 µM (used to treat macrophages) | Supernatants from C8-C1P-differentiated macrophages increased ECFC tubule formation. | [9] |

| Gene Expression (in Macrophages) | Human Monocyte-Derived Macrophages (MDM) | 1 µM - 20 µM | Upregulated pro-angiogenic genes such as VEGFA. | [9] |

Pro-Reparative Role of this compound

Tissue repair is a complex process involving inflammation, cell proliferation, and remodeling. C8-C1P contributes to tissue repair by modulating immune cell behavior, promoting cell survival, and influencing the wound microenvironment.

Modulation of Macrophage Phenotype

Successful tissue repair requires a transition of macrophages from a pro-inflammatory (M1-like) to an anti-inflammatory, pro-reparative (M2-like) phenotype[8]. C8-C1P plays a pivotal role in this process. It primes human CD14+ monocytes to restrain the expression of inflammatory markers (like HLA-DR, CD44, and CD80) when challenged with inflammatory stimuli such as LPS[8]. Furthermore, C8-C1P skews the differentiation of monocytes towards pro-resolutive macrophages, characterized by the upregulation of anti-inflammatory and pro-reparative genes, including PPARG, MER, and LXRα[8]. This modulation helps to resolve inflammation and create a microenvironment conducive to healing.

Chemoattraction and Cell Survival

C1P is a known chemoattractant for macrophages and progenitor cells, drawing these essential repair cells to the site of injury[4][8][10]. C8-C1P at concentrations as low as 1 µM can chemoattract human monocytes[8]. In addition to recruitment, C8-C1P promotes the survival of these cells within the often harsh, apoptotic environment of a wound. It prevents apoptosis in human monocytes by upregulating the anti-apoptotic protein BCL-2 and activating the ERK 1/2 signaling pathway[8].

In Vivo Evidence

The pro-reparative effects of C8-C1P have been demonstrated in vivo. Local administration of C8-C1P in a mouse model of hindlimb ischemia was shown to enhance leg reperfusion and muscle regeneration, highlighting its potential as a therapeutic agent for ischemic injuries[8].

Quantitative Data: Pro-Reparative Effects

| Parameter Assessed | Cell Type | C8-C1P Concentration | Key Result | Reference |

| Cell Survival (Apoptosis) | Human CD14+ Monocytes | 20 µM | Significantly reduced the percentage of early apoptotic monocytes after 24h. | [8] |

| BCL-2 Expression | Human CD14+ Monocytes | 20 µM | Significant increase in BCL-2 expression at 24h and 48h. | [8] |

| Inflammatory Marker Expression | LPS-treated Human Monocytes | Not Specified | Lowered expression of CD80 and HLA-DR after 48h. | [9] |

| Pro-Reparative Gene Expression | Human Monocyte-Derived Macrophages (MDM) | 1 µM - 20 µM | Upregulated genes related to tissue-repair like VEGFA, MER, and PPARG. | [9] |

| Monocyte Migration | Human CD14+ Monocytes | 1 µM | Acted as a chemoattractant in a transwell migration assay. | [8] |

Core Signaling Pathways

C8-C1P exerts its biological effects by activating several key intracellular signaling cascades. These pathways converge to promote cell survival, migration, and the expression of pro-angiogenic and pro-reparative factors.

-

ERK 1/2 Pathway: C8-C1P rapidly activates the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway in monocytes and vascular smooth muscle cells[8][11]. This pathway is central to cell proliferation and survival. In monocytes, ERK1/2 phosphorylation is significantly increased within 15-30 minutes of C8-C1P treatment and is linked to the anti-apoptotic effects[8].

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a major driver of cell survival and growth, and it is a target of C1P[3][12]. Activation of this pathway contributes to the anti-apoptotic functions of C1P, partly by leading to the activation of the transcription factor NF-κB and subsequent expression of anti-apoptotic genes like Bcl-xL[8][12].

-

NF-κB Pathway: C1P stimulates the DNA binding activity of the transcription factor NF-κB, which controls the expression of genes involved in inflammation, cell survival, and proliferation[3][13]. This pathway is implicated in C1P-stimulated macrophage migration[13].

-

cPLA2α Interaction: C1P can directly bind to and activate group IVA cytosolic phospholipase A2 (cPLA2α), a key enzyme in the production of eicosanoids, which are lipid mediators of inflammation and wound healing[1][2][14]. The interaction between C1P and cPLA2α is a negative regulator of the later proliferation and remodeling stages of wound healing, suggesting that a decrease in C1P levels is necessary for healing to progress beyond the initial inflammatory stage[14][15].

Experimental Protocols

This section provides an overview of key methodologies used to investigate the effects of C8-C1P.

Macrophage Differentiation and Priming

-

Objective: To generate pro-reparative macrophages by treating human monocytes with C8-C1P.

-

Protocol:

-

Isolate human CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).

-

Culture monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and M-CSF to induce differentiation into macrophages (MDMs).

-

During differentiation (typically 7 days), supplement the culture medium with C8-C1P at desired concentrations (e.g., 1 µM or 20 µM). A control group without C8-C1P is essential.

-

After differentiation, collect the conditioned media (supernatant) for use in angiogenesis assays or lyse the cells for gene expression analysis.

-

In Vitro Angiogenesis (Tube Formation) Assay

-

Objective: To assess the pro-angiogenic potential of the secretome from C8-C1P-primed macrophages.

-

Protocol:

-

Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

-

Seed human endothelial cells (e.g., hECFCs) onto the gel.

-

Treat the endothelial cells with the conditioned media collected from the control and C8-C1P-primed macrophage cultures.

-

Incubate for 4-18 hours to allow for the formation of capillary-like structures (tubules).

-

Visualize the networks using a microscope and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ).

-

Monocyte Transwell Migration Assay

-

Objective: To determine the chemoattractant effect of C8-C1P on human monocytes.

-

Protocol:

-

Use a transwell insert with a porous membrane (e.g., 8 µm pores).

-

Place culture medium containing C8-C1P (e.g., 1 µM) in the lower chamber of the well. Place control medium in a separate well.

-

Seed purified CD14+ monocytes in serum-free medium into the upper chamber of the insert.

-

Incubate for several hours (e.g., 4 hours) at 37°C to allow cells to migrate through the membrane towards the chemoattractant.

-

Remove non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Count the migrated cells in several microscopic fields to quantify migration.

-

Conclusion and Future Directions

This compound has emerged as a potent bioactive lipid with significant pro-angiogenic and pro-reparative capabilities. By promoting the survival of key cell types like monocytes and endothelial cells, chemoattracting immune cells to sites of injury, and skewing macrophages towards a pro-resolutive phenotype, C8-C1P orchestrates a favorable environment for tissue regeneration[7][8][9]. Its ability to enhance reperfusion and muscle regeneration in preclinical models of ischemia underscores its therapeutic potential[8].

For drug development professionals, C8-C1P and the signaling pathways it modulates represent promising targets. Therapeutic strategies could involve the local delivery of C8-C1P to chronic wounds or ischemic tissues to stimulate repair. Furthermore, understanding the specific C1P receptors and downstream effectors could lead to the development of novel small molecule agonists with enhanced stability and efficacy. Further research is warranted to fully elucidate the identity of its cell surface receptors and to translate the compelling preclinical findings into clinical applications for regenerative medicine.

References

- 1. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Implication of Ceramide, Ceramide 1-Phosphate and Sphingosine 1-Phosphate in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Ceramide 1-Phosphate in Inflammation, Cellular Proliferation, and Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The synthetic phospholipid C8-C1P determines pro-angiogenic and pro-reparative features in human macrophages restraining the proinflammatory M1-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicina - CERAMIDE 1-PHOSPHATE CONFERS ANTI-IN- FLAMMATORY AND TISSUE-REPAIR FUNCTIONS TO HUMAN MONOCYTES AND MACROPHAGES - CONICET [bicyt.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

- 11. Ceramide 1-phosphate induces neointimal formation via cell proliferation and cell cycle progression upstream of ERK1/2 in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Exogenous ceramide-1-phosphate (C1P) and phospho-ceramide analogue-1 (PCERA-1) regulate key macrophage activities via distinct receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The interaction of ceramide 1-phosphate with group IVA cytosolic phospholipase A2 coordinates acute wound healing and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ceramide kinase regulates acute wound healing by suppressing 5-oxo-ETE biosynthesis and signaling via its receptor OXER1 - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance: A Technical Guide to the Interaction of C-8 Ceramide-1-Phosphate with Ceramide Kinase (CerK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide kinase (CerK), a pivotal enzyme in sphingolipid metabolism, catalyzes the phosphorylation of ceramide to produce ceramide-1-phosphate (C1P). This conversion is not merely a metabolic step but a critical regulatory switch in cellular signaling, governing processes from cell proliferation and survival to inflammation and stress responses. The interplay between ceramide, a pro-apoptotic lipid, and C1P, a pro-survival and pro-inflammatory molecule, forms a rheostat that dictates cell fate. Short-chain ceramides (B1148491), such as N-octanoyl-sphingosine (C-8 ceramide), and their phosphorylated counterparts are valuable tools for dissecting these pathways due to their cell permeability and biological activity. This technical guide provides an in-depth exploration of the interaction between C-8 ceramide-1-phosphate and ceramide kinase, offering a comprehensive resource for researchers in sphingolipid signaling and drug discovery.

Ceramide Kinase and its Substrate Specificity

Ceramide kinase acts on various ceramide species with differing efficiencies. While the enzyme demonstrates a preference for ceramides with longer acyl chains, it is also capable of phosphorylating short-chain ceramides like C-8 ceramide. The product of this reaction, this compound (C-8 C1P), is a biologically active molecule that can elicit a range of cellular responses.

Quantitative Data on CerK Interaction

| Ligand/Substrate | Parameter | Value | Enzyme Source | Notes |

| NBD-C6-Ceramide | Michaelis Constant (Km) | 4 µM | Recombinant Human | Fluorescent analog of a short-chain ceramide, indicative of the affinity for similar substrates.[1] |

| Natural Ceramide | Michaelis Constant (Km) | 187 µM | Recombinant Human | Represents a mixture of long-chain ceramides.[2] |

| ATP | Michaelis Constant (Km) | 32 µM | Recombinant Human | [2] |

| NVP-231 | Inhibition Constant (Ki) | 7.4 nM | Recombinant Human | A potent and specific competitive inhibitor of CerK with respect to the ceramide substrate.[3] |

| C-8 Ceramide | Michaelis Constant (Km) | Not Reported | - | Data not available in the reviewed literature. |

| C-8 C1P | Inhibition Constant (Ki) | Not Reported | - | Data not available in the reviewed literature. |

CerK-Mediated Signaling Pathways

The phosphorylation of C-8 ceramide by CerK initiates a cascade of downstream signaling events. C-8 C1P, the product, acts as an intracellular second messenger, influencing several key signaling pathways that regulate cell fate.

Caption: CerK phosphorylates C-8 ceramide to C-8 C1P, activating pro-survival and inflammatory pathways.

The generated C-8 C1P can activate downstream pathways such as the PI3K/Akt and MAPK (ERK, JNK) cascades.[4] These pathways are central regulators of cell proliferation and survival. Furthermore, the PI3K/Akt pathway can lead to the activation of the transcription factor NF-κB, a key player in the inflammatory response. By promoting these signaling cascades, C-8 C1P counteracts the pro-apoptotic effects of its precursor, C-8 ceramide.

Experimental Protocols

Accurate and reproducible methods are essential for studying the interaction between this compound and CerK. Below are detailed protocols for fluorescent and radioactive in vitro ceramide kinase assays, which can be adapted for use with C-8 ceramide and its derivatives.

Purification of Recombinant Ceramide Kinase

A reliable source of active enzyme is critical for in vitro assays. Recombinant human CerK can be expressed and purified using various systems, with baculovirus-infected insect cells and bacterial expression systems being common choices.

Caption: Workflow for the expression and purification of recombinant CerK.

A common strategy involves expressing CerK as a fusion protein with a tag, such as a maltose-binding protein (MBP) or a polyhistidine (His) tag, to facilitate purification by affinity chromatography.[5]

In Vitro Fluorescent Ceramide Kinase Assay